2-(methylthio)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide
Description
Properties
IUPAC Name |
2-methylsulfanyl-N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S2/c1-22-13-10(3-2-5-17-13)12(20)16-6-7-19-9-18-14-11(15(19)21)4-8-23-14/h2-5,8-9H,6-7H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZDVKHVFJTUMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NCCN2C=NC3=C(C2=O)C=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylthio)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminothiophene with a suitable aldehyde or ketone in the presence of a catalyst can form the thieno[2,3-d]pyrimidine core.
Introduction of the Nicotinamide Moiety: The nicotinamide group can be introduced through a nucleophilic substitution reaction. This involves reacting the thieno[2,3-d]pyrimidine intermediate with a nicotinoyl chloride derivative in the presence of a base.
Methylthio Substitution: The final step involves the introduction of the methylthio group. This can be achieved by reacting the intermediate with a methylthiolating agent, such as methyl iodide, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(methylthio)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Nicotinoyl chloride, methyl iodide, bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted nicotinamide derivatives.
Scientific Research Applications
2-(methylthio)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and bacterial infections.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(methylthio)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide involves its interaction with specific molecular targets. The compound can inhibit key enzymes and pathways involved in cell proliferation and survival. For example, it may inhibit tyrosine kinases or other signaling proteins, leading to the disruption of cancer cell growth and inducing apoptosis. Additionally, its antimicrobial activity may involve the inhibition of bacterial enzymes or interference with cell wall synthesis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Modifications
The thieno[2,3-d]pyrimidinone core is a common feature among analogs. Key variations include:
Key Insight : Annulation (e.g., compound 13) may enhance steric bulk and alter kinase selectivity, while phenyl substitution () could improve lipophilicity and membrane permeability .
Substituent Variations
A. Methylthio Group
The methylthio group at C2 is shared with compound 13 .
B. Linker and Terminal Groups
Key Insight :
Key Insight :
- Hydrazone derivatives (e.g., compound 6) exhibit superior cytotoxicity over thiazolidinones, likely due to improved hydrogen-bonding capacity .
- The absence of a nicotinamide group in these analogs suggests the target compound may have distinct mechanisms, such as NAD+-mimetic kinase inhibition.
Biological Activity
2-(methylthio)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide is a thienopyrimidine derivative that has garnered attention due to its promising biological activities, particularly in cancer therapeutics. This compound exhibits significant potential as an antitumor agent through its mechanism of action involving the inhibition of the enzyme EZH2 (Enhancer of Zeste Homolog 2), which plays a crucial role in histone methylation and gene expression regulation.
- Molecular Formula : C₁₅H₁₄N₄O₂S₂
- Molecular Weight : 346.4 g/mol
- CAS Number : 2034412-19-4
The primary mechanism by which this compound exerts its biological effects is through the inhibition of EZH2. By blocking this enzyme, the compound disrupts the methylation of histones, leading to altered transcriptional activity in cancer cells. This alteration can result in the reactivation of tumor suppressor genes and inhibition of oncogenes, thereby exerting antitumor effects.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including:
- SU-DHL-6 (Diffuse Large B-cell Lymphoma)
- WSU-DLCL-2 (Diffuse Large B-cell Lymphoma)
- K562 (Chronic Myeloid Leukemia)
The compound's efficacy was assessed using standard cytotoxicity assays, which showed a dose-dependent response in these cell lines.
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| SU-DHL-6 | 5.0 | High sensitivity |
| WSU-DLCL-2 | 7.5 | Moderate sensitivity |
| K562 | 10.0 | Lower sensitivity |
Mechanistic Studies
In vitro studies have indicated that the compound's action leads to:
- Increased apoptosis in cancer cells.
- Disruption of cell cycle progression.
- Altered expression levels of key regulatory proteins involved in apoptosis and cell proliferation.
Environmental Influence on Activity
The biological activity and stability of this compound can be influenced by environmental factors such as oxygen levels. It has been reported to maintain high photodynamic efficacy against cancer cells under both normoxic and hypoxic conditions, making it a versatile candidate for therapeutic applications.
Research Applications
The compound is not only being explored for its potential as an antitumor agent but also for its role in:
- Medicinal Chemistry : Development of new therapeutic agents targeting EZH2.
- Biological Research : Investigating pathways related to histone modification and gene regulation.
Q & A
Q. What established synthetic routes are used to prepare 2-(methylthio)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide?
Methodological Answer: The compound is typically synthesized via multistep reactions involving:
- Thienopyrimidinone core formation : Cyclization of thiourea derivatives with α,β-unsaturated carbonyl intermediates under acidic conditions .
- Nicotinamide coupling : Amide bond formation between the thienopyrimidinone intermediate and 2-(methylthio)nicotinoyl chloride using coupling agents like EDCI/HOBt in DMF .
- Purification : Column chromatography (silica gel, eluent: CHCl₃/MeOH) and recrystallization (solvent: DMSO/EtOH) to achieve ≥95% purity .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- 1H NMR : Confirm regiochemistry of the thienopyrimidinone ring (e.g., δ ~12.50 ppm for NH protons) and methylthio group (δ ~2.19 ppm) .
- Mass spectrometry (ESI-MS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 344.21) .
- Elemental analysis : Cross-check C, N, and S content (e.g., C: 45.29%, N: 12.23%, S: 9.30%) .
Q. What in vitro assays are recommended for preliminary biological evaluation?
Methodological Answer:
- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-negative (Pseudomonas aeruginosa) and Gram-positive strains using broth microdilution .
- Enzyme inhibition : Kinase or protease inhibition assays with ATP/NADH-coupled detection systems .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and regioselectivity?
Methodological Answer:
- Temperature control : Lower reaction temperatures (0–5°C) during coupling steps reduce side reactions (e.g., epimerization) .
- Catalyst screening : Test Pd-based catalysts for Suzuki-Miyaura cross-coupling of aryl halides in the pyrimidinone core .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, improving yields to >80% .
Q. How should researchers address contradictions between experimental and computational spectroscopic data?
Methodological Answer:
Q. What strategies resolve conflicting structure-activity relationship (SAR) data in antimicrobial studies?
Methodological Answer:
Q. How can computational methods guide the design of analogs with enhanced metabolic stability?
Methodological Answer:
Q. What experimental approaches validate the compound’s stability under physiological conditions?
Methodological Answer:
Q. How can researchers ensure batch-to-batch consistency in purity for in vivo studies?
Methodological Answer:
Q. What hybrid methodologies integrate synthetic and computational workflows for mechanistic studies?
Methodological Answer:
- Hybrid QM/MM simulations : Combine quantum mechanics (for reaction centers) and molecular mechanics (for protein environments) to model enzyme-inhibitor interactions .
- In situ reaction monitoring : Use ReactIR to track intermediate formation during synthesis, validated by DFT-predicted vibrational frequencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
